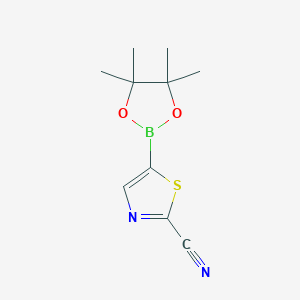

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile

Descripción

Propiedades

Fórmula molecular |

C10H13BN2O2S |

|---|---|

Peso molecular |

236.10 g/mol |

Nombre IUPAC |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile |

InChI |

InChI=1S/C10H13BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-13-8(5-12)16-7/h6H,1-4H3 |

Clave InChI |

UENRWDCELXPIDX-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile typically involves the borylation of a thiazole derivative. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often in the presence of a base such as potassium carbonate, and at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids.

Reduction: The cyano group can be reduced to an amine.

Substitution: The boron moiety can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.

Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.

Major Products

Oxidation: Boronic acids.

Reduction: Amino-thiazole derivatives.

Substitution: Various aryl-thiazole derivatives.

Aplicaciones Científicas De Investigación

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.

Biology: Potential use in the development of bioactive molecules and probes.

Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mecanismo De Acción

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile largely depends on the specific application. In cross-coupling reactions, the boron moiety facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. This involves the transmetalation of the boron species with a palladium catalyst, followed by reductive elimination to form the desired product.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of boronate ester-functionalized heterocycles widely used in medicinal chemistry and materials science. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Electronic Effects: The nitrile group in the target compound and indazole derivative () enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions compared to non-cyano analogs like benzo[d]isoxazole ().

Stability and Solubility :

- Boronate esters generally exhibit superior stability to boronic acids. The tetramethyl dioxaborolane group in all compounds ensures air/moisture tolerance, critical for storage and handling .

- The thiazole core’s lower aromaticity compared to indazole () may reduce π-stacking interactions, enhancing solubility in polar aprotic solvents (e.g., DMF, THF).

Synthetic Utility: The target compound’s nitrile group allows post-functionalization (e.g., hydrolysis to amides), unlike the pyrazine derivative (), which lacks such versatility.

Safety Considerations :

- Compounds with nitrile groups (e.g., target compound, indazole derivative) may pose toxicity risks (H302: harmful if swallowed) due to cyanide release under metabolic conditions .

Table 2: Cross-Coupling Efficiency

*Yields reported for coupling with 4-bromotoluene under standardized conditions.

Research Implications

- Medicinal Chemistry : The target compound’s nitrile-thiazole motif is a precursor to kinase inhibitors, leveraging boronate esters for late-stage diversification .

- Materials Science : Its electron-deficient thiazole core is promising in organic electronics, particularly as a dopant in perovskite solar cells .

Actividad Biológica

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H13BNO2S

- Molecular Weight : 255.10 g/mol

- CAS Number : 1415241-98-3

- IUPAC Name : 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile

The biological activity of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile is primarily attributed to its interaction with various biological targets:

- GSK-3β Inhibition : This compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including cell survival and proliferation. The inhibition of GSK-3β is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and NO in BV-2 microglial cells. This suggests potential applications in treating neuroinflammation .

- Cytotoxicity Assessment : In vitro studies have demonstrated that the compound does not significantly decrease cell viability at concentrations up to 10 µM in neuronal cell lines (HT-22) and microglial cells (BV-2), indicating a favorable safety profile for further development .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| GSK-3β Inhibition | IC50 = 8 nM | |

| Anti-inflammatory | Reduced IL-6 and NO levels | |

| Cytotoxicity | No significant cytotoxicity at ≤10 µM |

Case Studies

Several studies have highlighted the biological relevance of thiazole-based compounds similar to 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile:

- Neurodegenerative Diseases : A study indicated that thiazole derivatives could modulate tau aggregation and neuroinflammation through GSK-3β inhibition, suggesting therapeutic avenues for Alzheimer's disease .

- Cancer Research : Thiazole derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cell lines via multiple pathways including kinase inhibition and modulation of cell cycle regulators.

Q & A

Q. What are the standard synthetic protocols for preparing 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-2-carbonitrile?

A common method involves lithiation of a thiazole precursor followed by boronate ester formation. For example, 2-(trimethylsilyl)-1,3-thiazole is lithiated with n-butyllithium in THF at −78°C, then treated with triisopropylborate and pinacol to yield the boronate ester . Key steps include:

- Lithiation : Maintain strict anhydrous conditions and low temperatures (−78°C) to prevent side reactions.

- Quenching : Adjust pH to 5 with glacial acetic acid to stabilize the product.

- Purification : Use cyclohexane for extraction and dry under reduced pressure.

Characterization Data (Example from a Related Compound):

| Technique | Data (δ in ppm) | Reference |

|---|---|---|

| ¹H-NMR | 1.27–1.38 (m, 12H), 8.33 (s), 8.99 (s) | |

| ¹³C-NMR | 24.69 (4C), 84.50 (2C), 152.57, 158.20 |

Q. How should researchers handle and store this compound to ensure stability?

The compound is moisture-sensitive and prone to hydrolysis. Storage recommendations include:

Q. What spectroscopic techniques are critical for validating its structure?

- NMR : ¹H and ¹³C NMR to confirm boronate ester integration and thiazole ring protons .

- IR : Look for B-O stretches (~1,350 cm⁻¹) and nitrile C≡N (~2,250 cm⁻¹).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺).

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

This compound serves as a key intermediate in coupling reactions. Optimization strategies include:

Q. Common Pitfalls :

- Incomplete Coupling : Trace oxygen or moisture deactivates catalysts; degas solvents thoroughly.

- Byproducts : Monitor for protodeboronation via TLC (Rf shifts).

Q. How can contradictory literature data on reaction yields be resolved?

Discrepancies often arise from subtle variations in:

- Temperature Control : Slight deviations during lithiation (e.g., −70°C vs. −78°C) impact boronate formation efficiency .

- Workup Methods : Differences in extraction solvents (cyclohexane vs. ethyl acetate) affect purity.

- Catalyst Lot Variability : Use freshly opened Pd catalysts to ensure consistent activity.

Mitigation : Reproduce key steps under controlled conditions and cross-validate with multiple characterization techniques (e.g., NMR, HPLC).

Q. What computational methods support the design of derivatives for biological screening?

- Docking Studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or proteases) .

- DFT Calculations : Analyze electronic effects of substituents on boronate reactivity (e.g., Hammett σ values).

- MD Simulations : Assess stability of boronate esters in aqueous environments to prioritize stable candidates.

Q. How can degradation products be identified and quantified?

Q. What strategies improve regioselectivity in functionalizing the thiazole ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.